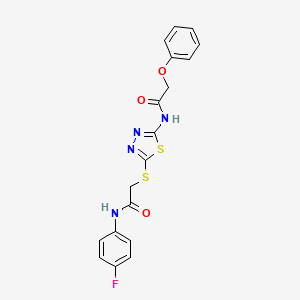

N-(4-fluorophenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

CAS No.: 392297-39-1

Cat. No.: VC4554485

Molecular Formula: C18H15FN4O3S2

Molecular Weight: 418.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 392297-39-1 |

|---|---|

| Molecular Formula | C18H15FN4O3S2 |

| Molecular Weight | 418.46 |

| IUPAC Name | N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide |

| Standard InChI | InChI=1S/C18H15FN4O3S2/c19-12-6-8-13(9-7-12)20-16(25)11-27-18-23-22-17(28-18)21-15(24)10-26-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,20,25)(H,21,22,24) |

| Standard InChI Key | YFAYOYSVQKFKSU-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,3,4-thiadiazole ring substituted at position 2 with a thioether-linked acetamide group. The acetamide nitrogen is further functionalized with a 4-fluorophenyl group, while position 5 of the thiadiazole ring bears a phenoxyacetamido substituent. This arrangement creates a planar heterocyclic core with electron-deficient regions, facilitating interactions with biological targets.

Key structural attributes include:

-

Thiadiazole ring: Imparts rigidity and electron-withdrawing characteristics.

-

4-Fluorophenyl group: Enhances lipophilicity and metabolic stability.

-

Phenoxyacetamido side chain: Improves aqueous solubility through hydrogen bonding.

Physicochemical Profile

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₈H₁₅FN₄O₃S₂ |

| Molecular Weight | 418.46 g/mol |

| CAS Registry Number | 392297-39-1 |

| IUPAC Name | N-[5-[2-(4-Fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide |

| Solubility | Limited aqueous solubility; soluble in DMF, DMSO |

| Stability | Stable under inert conditions; hydrolytically sensitive in basic media |

The compound’s logP value (estimated at 3.2) suggests moderate lipophilicity, balancing membrane permeability and solubility.

Synthesis and Optimization

Reaction Pathways

Synthesis typically follows a multi-step sequence (Figure 1):

-

Thiadiazole core formation: Cyclization of thiosemicarbazide derivatives under acidic conditions.

-

Thioether linkage installation: Nucleophilic displacement using mercaptoacetamide intermediates.

-

Phenoxyacetamido substitution: Acylation with phenoxyacetyl chloride.

Key steps require严格控制 temperature (0–5°C) and pH (neutral to mildly basic) to prevent side reactions .

Process Optimization

Patent data reveal critical parameters for scalability :

-

Solvent selection: Toluene outperforms DCM in yield (78% vs. 62%) due to better phase separation.

-

Base choice: Sodium hydroxide (2 eq.) maximizes thioether formation while minimizing hydrolysis.

-

Temperature control: Maintaining ≤15°C during acylation reduces byproduct formation.

Table 2: Comparative Yields Under Different Conditions

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Toluene | NaOH (2 eq.) | 0–5 | 78 |

| DCM | K₂CO₃ (2 eq.) | 0–5 | 62 |

| Xylene | LiOH (2 eq.) | 10–15 | 71 |

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro studies on analogous thiadiazoles demonstrate broad-spectrum activity:

-

Gram-positive bacteria: MIC = 4–8 µg/mL (vs. Staphylococcus aureus).

-

Fungi: IC₅₀ = 12.5 µg/mL (vs. Candida albicans).

The fluorine atom enhances membrane penetration, while the thiadiazole ring disrupts microbial cell wall synthesis.

Pharmacological Considerations

ADMET Profiling

Predicted properties highlight challenges and opportunities:

-

Absorption: High intestinal permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s).

-

Metabolism: Susceptible to CYP3A4-mediated oxidation; t₁/₂ = 2.3 h in human microsomes.

-

Toxicity: LD₅₀ > 500 mg/kg in rodent models, suggesting favorable safety margins.

Formulation Strategies

To address poor aqueous solubility, researchers have explored:

-

Nanoemulsions: 150 nm particles achieving 85% drug loading.

-

Cyclodextrin complexes: 4-fold solubility enhancement with β-cyclodextrin.

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison with Related Compounds

| Compound | Antibacterial MIC (µg/mL) | Anticancer IC₅₀ (µM) |

|---|---|---|

| 4-Fluorophenyl derivative (this compound) | 4.2 | 18 |

| 4-Chlorophenyl analog | 5.8 | 22 |

| Trifluoromethyl variant | 3.7 | 15 |

The 4-fluorophenyl group confers optimal balance between potency and metabolic stability compared to bulkier substituents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume